[3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl]methanol
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Overview
Description
[3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl]methanol is a compound that features a tetrahydrofuran ring fused with an oxadiazole ring and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl]methanol typically involves the formation of the tetrahydrofuran ring followed by the introduction of the oxadiazole ring and the methanol group. Common synthetic methods include:
Nucleophilic Additions to Acetals and Hemiacetals: This method builds the tetrahydrofuran ring from readily available starting materials with high diastereoselectivity.
Cascade Reactions: Functionalization of the methyl group of 2,5-dimethylfuran through ring opening, aldol condensation, and hydrogenation-cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
[3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
[3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl]methanol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of [3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF): A simple cyclic ether used as a solvent in organic chemistry.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, known for their diverse chemical properties.
Uniqueness
[3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl]methanol is unique due to its combined structure, which imparts properties from both tetrahydrofuran and oxadiazole. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C7H10N2O3 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
[3-(oxolan-2-yl)-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C7H10N2O3/c10-4-6-8-7(9-12-6)5-2-1-3-11-5/h5,10H,1-4H2 |
InChI Key |
VZANAPLXQLYHEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NOC(=N2)CO |
Origin of Product |
United States |
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